[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester [1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453658
InChI: InChI=1S/C18H23ClN2O3/c19-11-17(22)20-10-4-7-16(12-20)21(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2
SMILES: C1CC(CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H23ClN2O3
Molecular Weight: 350.8 g/mol

[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13453658

Molecular Formula: C18H23ClN2O3

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H23ClN2O3
Molecular Weight 350.8 g/mol
IUPAC Name benzyl N-[1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C18H23ClN2O3/c19-11-17(22)20-10-4-7-16(12-20)21(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2
Standard InChI Key QGKOXLMFMBWRCL-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3

Introduction

[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound with a unique structural composition. It features a piperidine ring substituted with a chloroacetyl group, a cyclopropyl group, and a carbamic acid moiety linked to a benzyl ester. This intricate structure suggests potential reactivity and biological activity, making it an interesting subject for further study in medicinal chemistry.

Synthesis

The synthesis of [1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multi-step organic reactions. These steps require careful control of reaction conditions to ensure high yields and purity of the final product. Common methods include the use of chloroacetyl chloride for introducing the chloroacetyl group and carbamation reactions to form the carbamic acid moiety.

Biological Activity

Preliminary studies suggest that compounds similar to [1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester may exhibit several biological activities:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various pathogens.

  • Neuroprotective Effects: The piperidine scaffold is often associated with neuroactive properties, potentially influencing neurotransmitter systems.

  • Antitumor Activity: Some derivatives of piperidine compounds have been studied for their anticancer potential.

Biological ActivityDescription
Antimicrobial PropertiesEffective against bacteria and fungi
Neuroprotective EffectsPotential influence on neurotransmitter systems
Antitumor ActivityInvestigated for anticancer properties

Research Findings and Future Directions

Further investigation into the pharmacodynamics and pharmacokinetics of [1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is necessary to fully elucidate its therapeutic potential. The unique combination of functional groups and stereochemistry may confer distinct biological activities not observed in other similar compounds, making it a valuable candidate for further research and development.

Comparison with Similar Compounds

Similar compounds, such as [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, have been studied for their potential pharmaceutical applications. These compounds differ primarily in their stereochemistry, which can significantly affect their biological activity and pharmacological profiles.

CompoundStructural FeaturesUnique Aspects
1-(2-Chloro-acetyl)piperidinePiperidine ring with chloroacetyl groupSimpler structure; lacks cyclopropyl group
CyclopropylcarbamateCyclopropane ring attached to carbamateFocused on carbamate functionality
Benzyl carbamateBenzene ring attached to carbamateLacks piperidine structure; simpler reactivity
(S)-N-benzyl-N-(2-chloroacetyl)piperidineSimilar piperidine structureDifferent stereochemistry affecting activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator